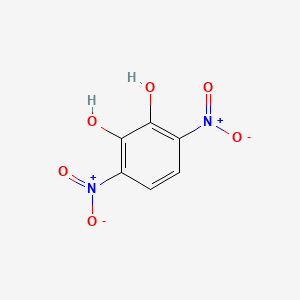

1,2-Benzenediol, 3,6-dinitro-

Description

Contextualization of 1,2-Benzenediol, 3,6-dinitro- within Aromatic Nitro Compound Chemistry

1,2-Benzenediol, 3,6-dinitro-, also known as 3,6-dinitrocatechol, is an aromatic compound characterized by a benzene (B151609) ring substituted with two adjacent hydroxyl (-OH) groups and two nitro (-NO2) groups. molbase.comchemspider.com Aromatic nitro compounds, a class to which 3,6-dinitrocatechol belongs, are defined by the presence of one or more nitro groups attached to an aromatic ring. wikipedia.org The nitro group is a powerful electron-withdrawing group, a property that significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution. wikipedia.org

The presence of two nitro groups in 1,2-Benzenediol, 3,6-dinitro- profoundly impacts its properties. These groups, along with the hydroxyl groups, modulate the electron density of the benzene ring, influencing its interactions and reactivity. The study of such compounds is crucial for understanding the fundamental principles of aromatic chemistry and the effects of substituent groups on molecular behavior.

Significance of Catechol Derivatives in Fundamental Chemical Studies

Catechol, or 1,2-benzenediol, and its derivatives are pivotal scaffolds in various fields of chemical research. researchgate.netwur.nl The two adjacent hydroxyl groups provide a versatile platform for a range of chemical transformations and interactions. They can act as bidentate ligands, readily forming complexes with metal ions. wur.nlbas.bg This chelating ability is a cornerstone of their utility in coordination chemistry and has implications for their biological roles and applications. bas.bgrsc.org

The introduction of substituents, such as nitro groups in the case of 3,6-dinitrocatechol, allows for the fine-tuning of the catechol core's electronic and steric properties. rsc.org This "tuning" is essential in studies aiming to understand structure-activity relationships, where systematic changes in a molecule's structure are correlated with its chemical or biological activity. For instance, the electron-withdrawing nitro groups in dinitrocatechol derivatives can influence the acidity of the hydroxyl protons and the stability of the resulting metal complexes. rsc.org

Furthermore, catechol derivatives are integral to understanding various natural and synthetic processes. They are found in numerous naturally occurring compounds and play roles in biological systems. researchgate.net The study of their oxidation, polymerization, and crosslinking mechanisms provides insights into processes like the formation of natural adhesives and the degradation of lignin. wur.nlmappingignorance.org

Overview of Current Research Trajectories for Dinitrocatechol Analogues

Research involving dinitrocatechol and its analogues is multifaceted, spanning several areas of chemistry and biochemistry. A significant area of investigation is their role as inhibitors of enzymes, particularly catechol-O-methyltransferase (COMT). plos.orgnih.govacs.org COMT is an enzyme involved in the metabolism of catecholamine neurotransmitters. nih.gov Dinitrocatechol derivatives, such as 3,5-dinitrocatechol (B193598), have been studied as potent inhibitors of this enzyme. plos.orgnih.govrsc.org The nitro groups are thought to enhance the binding affinity to the enzyme's active site. reading.ac.uk

Another important research direction is their application in coordination chemistry. The ability of dinitrocatechols to form stable complexes with various metal ions is being explored for applications in analytical chemistry, such as in the spectrophotometric determination of metals like niobium and molybdenum. bas.bgscirp.org The nitro groups influence the electronic properties of the resulting metal complexes, which can be exploited for sensing and analysis. rsc.org

Furthermore, the thermal decomposition of nitroaromatic compounds is a subject of intense study due to their relevance in energetic materials. nih.gov While research on the specific thermal properties of 3,6-dinitrocatechol is not as extensive as for compounds like TNT, understanding the decomposition pathways of related dinitro-aromatic compounds provides valuable insights into their stability and potential hazards. nih.gov

The synthesis of various dinitrocatechol isomers and their derivatives is also an active area of research. google.com The development of efficient and selective synthetic routes is crucial for accessing these compounds for further study and application. This includes exploring different nitration methods and protecting group strategies to control the position of the nitro groups on the catechol ring. google.com

Interactive Data Table: Properties of 1,2-Benzenediol, 3,6-dinitro-

| Property | Value | Source |

| Molecular Formula | C6H4N2O6 | molbase.comchemspider.com |

| Molecular Weight | 200.11 g/mol | molbase.comnih.gov |

| Synonyms | 3,6-Dinitro-1,2-benzenediol, 3,6-Dinitropyrocatechol | molbase.com |

| CAS Number | 53816-91-4 | molbase.com |

Structure

3D Structure

Properties

CAS No. |

53816-91-4 |

|---|---|

Molecular Formula |

C6H4N2O6 |

Molecular Weight |

200.11 g/mol |

IUPAC Name |

3,6-dinitrobenzene-1,2-diol |

InChI |

InChI=1S/C6H4N2O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H |

InChI Key |

WQVRLADNOSJVJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Dinitrocatechol Compounds

Mechanisms of Nitro Group Introduction on Aromatic Systems

Electrophilic Aromatic Substitution in Dinitrocatechol Synthesis

Electrophilic aromatic substitution (SEAr) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the context of dinitrocatechol synthesis, the aromatic ring of catechol is attacked by a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comunacademy.com

The generation of the nitronium ion is a critical preliminary step, commonly achieved by reacting concentrated nitric acid (HNO₃) with a strong dehydrating acid, most often concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.

Mechanism of Nitration:

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich catechol ring attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield a nitrocatechol. masterorganicchemistry.com

To introduce a second nitro group to form a dinitrocatechol, the process is repeated. However, the first nitro group added to the ring is strongly deactivating, making the second substitution more difficult and requiring harsher reaction conditions. lkouniv.ac.in The presence of two hydroxyl groups and one nitro group on the ring influences the position of the second incoming nitro group.

Alternative nitration pathways have been explored, particularly in the context of atmospheric chemistry, which can also inform synthetic approaches. These can involve reactants like the nitrate (B79036) radical (NO₃) or dinitrogen pentoxide (N₂O₅), which can lead to nitrocatechol formation through different mechanisms, including radical pathways or electrophilic attack by NO₂⁺ formed under specific pH conditions. researchgate.netacs.orgnih.gov

Regioselectivity and Isomer Formation in Nitration Reactions

The term regioselectivity refers to the preference for bond-making or breaking in one direction over all other possibilities. In the nitration of catechol, the positions of the incoming nitro groups are directed by the existing hydroxyl (-OH) substituents on the aromatic ring.

The two hydroxyl groups of catechol are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In catechol, the available positions are 3, 4, 5, and 6.

Positions 3 and 6 are ortho to one hydroxyl group and meta to the other.

Positions 4 and 5 are para to one hydroxyl group and ortho to the other.

Due to the strong activating and directing effects of the two hydroxyl groups, the initial nitration of catechol is rapid. Studies on the atmospheric nitration of catechol have shown that 4-nitrocatechol (B145892) is often a major product. researchgate.netacs.org The formation of different isomers is highly dependent on reaction conditions such as pH and the specific nitrating agent used. nih.govnih.govacs.org For instance, under acidic conditions, the production of nitrocatechols is generally favored. nih.gov

When synthesizing dinitrocatechols, the formation of a mixture of isomers is a significant challenge. The traditional nitration of resorcinol (B1680541) (1,3-benzenediol) derivatives, for example, can lead to the formation of undesirable isomers like 2,4,6-trinitro-1,3-benzenediol alongside the desired dinitro product, necessitating extensive purification. google.com Similarly, the dinitration of naphthalene (B1677914) yields a mixture of 1,8- and 1,5-dinitronaphthalene, which requires costly separation. google.com The synthesis of a specific isomer like 3,6-dinitro-1,2-benzenediol in high purity requires careful control over reaction conditions to manage the regioselectivity and minimize the formation of other isomers such as 3,4-, 3,5-, and 4,5-dinitrocatechol.

Purification and Isolation Techniques in Advanced Synthesis

Achieving high purity for a specific dinitrocatechol isomer like 1,2-Benzenediol, 3,6-dinitro- is critical, particularly for its use in subsequent reactions or as a final product. Advanced synthesis protocols incorporate rigorous purification and isolation techniques to separate the desired product from unreacted starting materials, reagents, and isomeric by-products.

Commonly employed techniques include:

Recrystallization: This is the most prevalent method for purifying solid organic compounds. The crude product mixture is dissolved in a suitable hot solvent or solvent mixture, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is crucial; examples from related dinitro-dihydroxybenzene syntheses include aqueous ethanol, propanol, and dilute hydrochloric acid. google.comchemicalbook.comgoogle.com Multiple recrystallization steps are often necessary to achieve high purity. google.com

Precipitation and Filtration: The desired product can often be selectively precipitated from the reaction mixture by changing the conditions, such as adjusting the pH or adding a non-solvent. The solid product is then isolated by filtration. google.comgoogle.com For instance, after hydrolysis of an intermediate, the resulting dinitro-benzenediol can be precipitated by cooling and adding water, then collected by filtration. google.com

Solvent Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. It can be used to remove impurities from the desired product.

Decolorization: Colored by-products are common in nitration reactions. These can be removed by treating a solution of the crude product with an adsorbent material like activated carbon, which adsorbs the colored impurities. The carbon is then removed by filtration before recrystallization.

The table below summarizes purification techniques and reported outcomes for dinitrocatechol and related compounds based on findings from various synthetic processes.

| Technique | Description | Reported Purity/Yield | Reference |

|---|---|---|---|

| Repeated Recrystallizations | Used to isolate a desired dinitro-1,3-benzenediol isomer from undesirable trinitro and other dinitro by-products. | High purity product obtained after multiple steps. | google.com |

| Recrystallization from Organic Solvent | Crude 2-chloro-4,6-dinitro-1,3-benzenediol was recrystallized from propyl carbinol. | Purity increased to 99.56%. | google.com |

| Precipitation & Filtration | The product, 4,6-dinitro-1,3-benzenediol, was isolated by precipitation and filtration techniques. | >99% purity typically obtained. | google.com |

| Acid-Base Partitioning & Decolorization | Crude product mixtures are purified by adjusting pH to precipitate the product, followed by treatment with activated carbon to remove color. | Used as part of a multi-step purification process to achieve high-purity crystals. |

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzenediol, 3,6 Dinitro

Fundamental Reaction Types and Pathways

The reactivity of 3,6-dinitrocatechol can be broadly categorized by the reactions involving its nitro substituents and the hydroxyl groups of the catechol moiety.

The nitro groups of 3,6-dinitrocatechol are susceptible to reduction, a common transformation for nitroaromatic compounds. This process typically involves the conversion of the nitro groups into amino (-NH₂) or hydroxylamino (-NHOH) groups. The reduction can proceed stepwise, with one nitro group being reduced before the other.

The reduction of nitroaromatics is a well-established reaction class. For instance, the reduction of 2,4,6-trinitrotoluene (B92697) (TNT) can lead to a variety of products, including aminodinitrotoluenes and diaminonitrotoluenes, through both aerobic and anaerobic pathways. biorxiv.org This sequential reduction of nitro moieties is a common feature in the chemistry of polynitroaromatic compounds. biorxiv.org Similarly, processes have been developed for the high-purity synthesis of 4,6-diamino-1,3-benzenediol via the hydrogenation of 4,6-dinitro-1,3-benzenediol, demonstrating the feasibility of reducing nitro groups on a dihydroxybenzene ring. google.com These examples suggest that the nitro groups of 3,6-dinitrocatechol can be reduced to form 3,6-diamino-1,2-benzenediol, a compound with two amino groups and two hydroxyl groups on the benzene (B151609) ring. cymitquimica.com

Table 1: Potential Reductive Transformation Products of 1,2-Benzenediol, 3,6-dinitro-

| Starting Compound | Potential Reduced Product | Functional Group Transformation |

| 1,2-Benzenediol, 3,6-dinitro- | 3-Amino-6-nitro-1,2-benzenediol | -NO₂ → -NH₂ (Partial Reduction) |

| 1,2-Benzenediol, 3,6-dinitro- | 3,6-Diamino-1,2-benzenediol | -NO₂ → -NH₂ (Complete Reduction) |

The two ortho-hydroxyl groups of the catechol portion of the molecule are key to its reactivity. These groups can undergo deprotonation to form a catecholate anion, which is an excellent chelating agent for metal ions. chem-soc.si

Research has shown that dinitrocatechols can form stable complexes with various metal ions. For example, 3,5-dinitrocatechol (B193598) is known to form a complex with Mg²⁺, a cofactor in the methylation reaction catalyzed by catechol-O-methyltransferase (COMT). nih.gov In this complex, the two hydroxyl groups of the catechol substrate coordinate with the magnesium ion. nih.gov Furthermore, studies on the complex formation between molybdenum(VI) and 3,5-dinitrocatechol have demonstrated the formation of colored anionic chelates. bas.bg These chelates can then form ion-associated complexes with larger organic cations. bas.bg This ability to chelate metals is a characteristic reaction of the catechol moiety.

The hydroxyl groups can also be subject to methylation. 3,5-Dinitrocatechol is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to the hydroxyl groups of catechols. caymanchem.com This inhibitory action highlights the reactivity of the hydroxyl groups within a biological context.

Role in Oxidative Degradation Mechanisms

3,6-Dinitrocatechol has been identified as a key intermediate in the oxidative degradation of various nitrophenolic compounds.

Studies on the ozonation of nitrophenols have provided clear evidence for the formation of 3,6-dinitrocatechol as a transient species. For example, during the ozonation of 4-nitrophenol, a novel intermediate, 2,4-dinitrophenol, has been identified, which is subsequently oxidized to 3,6-dinitrocatechol. tandfonline.comnih.govresearchgate.net This indicates a degradation pathway involving sequential nitration and hydroxylation reactions. The hydroxylation of nitrophenols is a major degradation route, with catechol being a primary breakdown product. tandfonline.comnih.gov

Similarly, 3,5-dinitrocatechol has been detected as an intermediate in the degradation of other nitrogen-containing compounds like 2,6-dinitrophenol. nmsu.edu In microbial degradation pathways, 3-methyl-4,6-dinitrocatechol has been identified as a metabolite in the oxidative degradation of 2,4,6-trinitrotoluene (TNT). datapdf.comdatapdf.commontana.edu

Table 2: Formation of Dinitrocatechols as Degradation Intermediates

| Original Pollutant | Degradation Process | Identified Dinitrocatechol Intermediate | Reference(s) |

| 4-Nitrophenol | Ozonation | 1,2-Benzenediol, 3,6-dinitro- | tandfonline.comnih.govresearchgate.net |

| 2,6-Dinitrophenol | Not specified | 3,5-Dinitrocatechol | nmsu.edu |

| 2,4,6-Trinitrotoluene (TNT) | Microbial Degradation | 3-Methyl-4,6-dinitrocatechol | datapdf.comdatapdf.commontana.edu |

The identification and analysis of transient intermediates like 3,6-dinitrocatechol in complex reaction mixtures require sophisticated analytical techniques. Liquid chromatography coupled to a time-of-flight mass spectrometer (LCMS-TOF) has proven to be a valuable tool for studying the time-based degradation intermediates and pathways of organic pollutants. tandfonline.comnih.govresearchgate.net This technique allows for the separation and identification of various breakdown products formed during oxidative processes, providing insights into the reaction mechanisms. tandfonline.com The analysis of such intermediates is crucial for understanding the complete degradation pathway and the potential formation of other, sometimes more persistent or toxic, byproducts. nih.gov

Electrophilic and Nucleophilic Character of the Aromatic Ring

The aromatic ring of 1,2-Benzenediol, 3,6-dinitro- possesses both electrophilic and nucleophilic characteristics due to the competing electronic effects of its substituents.

The two nitro groups are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. nmsu.edu This makes the ring "electron-poor" and thus susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com A nucleophile, a species rich in electrons, can attack the electron-deficient carbon atoms of the ring. masterorganicchemistry.com

Conversely, the two hydroxyl groups are electron-donating groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring "electron-rich" and activates it towards electrophilic attack. masterorganicchemistry.com An electrophile, an "electron-loving" species, is attracted to these areas of high electron density. masterorganicchemistry.comyoutube.com

Structural Factors Influencing Reactivity (e.g., Nitro Group Effects on Ring Activation/Deactivation)

The chemical reactivity of an aromatic compound is profoundly influenced by the nature of the substituents attached to the benzene ring. These substituents can either increase the ring's reactivity towards electrophilic attack, in which case they are termed "activating groups," or decrease its reactivity, being labeled "deactivating groups." minia.edu.eg This activation or deactivation is a consequence of the interplay between inductive and resonance effects, which alter the electron density of the aromatic ring. msu.eduopenstax.org In the case of 1,2-Benzenediol, 3,6-dinitro-, the reactivity is governed by the combined influence of two hydroxyl (-OH) groups and two nitro (-NO₂) groups.

The nitro group (-NO₂) is a powerful deactivating substituent. minia.edu.egdoubtnut.com Its strong electron-withdrawing nature significantly reduces the electron density of the benzene ring, making it much less susceptible to electrophilic aromatic substitution. doubtnut.comlibretexts.org This deactivating influence stems from two primary electronic effects:

Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bears a formal positive charge, which strongly pulls electron density away from the benzene ring through the sigma bond framework. minia.edu.egmsu.edu

Resonance Effect (-M): The nitro group can withdraw electrons from the aromatic ring's pi system through resonance, delocalizing the pi-electrons onto its oxygen atoms. This effect creates a positive charge within the ring, further reducing its nucleophilicity and deactivating it towards attack by electrophiles. minia.edu.egopenstax.org

The presence of two nitro groups on the ring, as in 1,2-Benzenediol, 3,6-dinitro-, compounds this deactivating effect. For instance, the nitration of benzene to nitrobenzene (B124822) makes the ring significantly less reactive, and the introduction of a second nitro group to form dinitrobenzene occurs much more slowly. libretexts.org

Conversely, the hydroxyl group (-OH) is a potent activating substituent. minia.edu.egopenstax.org While oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), its dominant influence is a strong electron-donating resonance effect (+M). openstax.org The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi system, increasing the electron density of the ring and making it more attractive to electrophiles. minia.edu.eg This resonance donation outweighs the inductive withdrawal, resulting in a net activation of the ring. Phenol, for example, is nitrated thousands of times faster than benzene. minia.edu.eg

Furthermore, steric factors can also play a role. When multiple substituents are present on a benzene ring, particularly in adjacent positions, steric hindrance can occur. In molecules with adjacent nitro groups, steric repulsion can cause the nitro groups to twist out of the plane of the benzene ring. researchgate.net This rotation can disrupt the overlap between the p-orbitals of the nitro group and the pi-system of the ring, thereby reducing the magnitude of its deactivating resonance effect. researchgate.net

The following tables provide context for the relative influence of these substituents on aromatic reactivity.

Table 1: Relative Rates of Nitration for Substituted Benzenes Compared to Benzene

| Compound | Substituent | Classification | Relative Rate of Nitration |

| Phenol | -OH | Strongly Activating | 1000 |

| Toluene | -CH₃ | Weakly Activating | 25 |

| Benzene | -H | Reference | 1 |

| Chlorobenzene | -Cl | Weakly Deactivating | 0.033 |

| Nitrobenzene | -NO₂ | Strongly Deactivating | 6 x 10⁻⁸ |

This table illustrates the powerful activating effect of the hydroxyl group and the strong deactivating effect of the nitro group on the rate of electrophilic aromatic substitution. Data sourced from multiple findings. minia.edu.eg

Table 2: Summary of Electronic Effects of Substituents in 1,2-Benzenediol, 3,6-dinitro-

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Hydroxyl (-OH) | Electron-withdrawing (-I) | Electron-donating (+M) | Activating |

| Nitro (-NO₂) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating |

This table summarizes the competing electronic influences of the hydroxyl and nitro groups. minia.edu.egmsu.eduopenstax.org

Coordination Chemistry and Complexation Phenomena

Ligand Properties of Dinitrocatechols

The behavior of 3,6-dinitrocatechol as a ligand is characterized by the interplay between its catechol backbone, which provides strong chelating capabilities, and the electron-withdrawing nitro groups that modulate its donor properties.

Influence of Nitro Substituents on Ligand Donor PropertiesThe presence of two nitro (-NO₂) groups on the catechol ring profoundly influences the ligand's electronic properties and, consequently, its interaction with metal ions. Nitro groups are potent electron-withdrawing groups (EWGs) due to both resonance and inductive effects.rsc.orgsvedbergopen.comThis has a dual impact on the ligand's donor capabilities:

Increased Acidity: The strong electron-withdrawing nature of the nitro groups increases the acidity of the hydroxyl protons. This facilitates deprotonation, allowing the ligand to coordinate to metal ions at a lower pH compared to unsubstituted catechol. rsc.org

Reduced Donor Strength: By pulling electron density away from the aromatic ring and the oxygen atoms, the nitro groups decrease the basicity (electron-donating ability) of the coordinating oxygen atoms. ias.ac.in This reduction in electron density on the donor atoms can lead to a decrease in the intrinsic stability constant (log β) of the resulting metal complex when compared to complexes of unsubstituted catechol. rsc.orgias.ac.in The interaction energy in related complexes has been shown to be influenced by electrostatic, orbital, and dispersion forces. nih.gov

Metal Ion Complexation Studies

Research into the complexation of dinitrocatechols has revealed the formation of various stable species with transition metals, particularly with high-valent metals like molybdenum and niobium.

Formation of Binary and Ternary Complexes with Transition Metals (e.g., Molybdenum, Niobium)1,2-Benzenediol, 3,6-dinitro- readily forms binary complexes where it is the sole ligand type coordinating to the metal center. High-valent transition metals are particularly suited for this interaction. For instance, Molybdenum(VI) reacts with catechol-type ligands to form a stable cis-dioxo structure with a 2:1 ligand-to-metal ratio.rsc.orgSimilarly, Niobium(V) has been shown to react with catechol in pyridine (B92270) to form a neutral, seven-coordinate complex involving three catechol ligands.researchgate.net

Ternary complexes, which involve an additional, different ligand, are also readily formed. Studies on copper(II) have shown that a primary heteroaromatic N-base ligand can first bind to the metal ion, with the substituted catechol subsequently coordinating to form a stable ternary complex, [Cu(A)(L)]. ias.ac.in

Stoichiometry and Stability of Dinitrocatechol-Metal ComplexesThe stoichiometry of the resulting metal complexes—the ratio of ligand to metal—is dependent on factors such as the metal ion's size, charge, and the specific reaction conditions, including pH.researchgate.netThe complexation often occurs in a stepwise manner, with the sequential formation of mono- (1:1), bis- (2:1), and tris- (3:1) catecholato complexes as ligand concentration or pH is increased.researchgate.net

While the electron-withdrawing nitro groups can lower the intrinsic binding strength compared to simple catechol, the resulting complexes are still highly stable. rsc.orgias.ac.in The stability follows predictable trends based on the properties of the metal ion, generally adhering to the Irving-Williams series for divalent metals (Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺). ekb.eg

| Metal Ion | Typical Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|

| Molybdenum(VI) | 2:1 | rsc.org |

| Niobium(V) | 3:1 | researchgate.net |

| Iron(III) | 3:1 | rsc.org |

| Vanadium(III) | 3:1 | rsc.org |

Coordination Geometries and Structural Considerations in Complex FormationThe coordination geometry describes the spatial arrangement of the ligands around the central metal ion.wikipedia.orgThis geometry is determined by the coordination number (the number of donor atoms bonded to the metal) and the electronic structure of the metal ion.youtube.comyoutube.com

For complexes with a 3:1 ligand-to-metal stoichiometry, such as those formed with Fe(III), a coordination number of six is achieved, typically resulting in an octahedral or distorted octahedral geometry. rsc.orglibretexts.org In the case of the 2:1 Mo(VI) complex, the preferred cis-dioxo [MoO₂]²⁺ core leads to a distorted octahedral geometry around the molybdenum center. rsc.org More complex geometries are also possible; for example, the reaction of catechol with Nb(V) ethoxide in pyridine yields a seven-coordinate complex, [Nb(cat)₂(Hcat)(py)], which adopts a capped-trigonal prism geometry. researchgate.net

| Metal Complex Example | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|

| [Fe(catecholato)₃]³⁻ | 6 | Octahedral | rsc.org |

| [MoO₂(catecholato)₂]²⁻ | 6 | Distorted Octahedral | rsc.org |

| [Nb(catecholato)₂(H-catecholato)(py)] | 7 | Capped-Trigonal Prism | researchgate.net |

Thermodynamics and Kinetics of Complex Formation

The formation of metal complexes in solution is governed by both thermodynamic stability and kinetic reactivity. For 1,2-Benzenediol, 3,6-dinitro-, these properties are intrinsically linked to the presence of the nitro substituents on the catechol framework.

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which is the equilibrium constant for the complexation reaction. nih.gov The formation of a chelate complex between a metal ion (Mⁿ⁺) and the dianionic form of 1,2-Benzenediol, 3,6-dinitro- (L²⁻) can be represented by stepwise equilibria.

The stability of these complexes is influenced by several factors, including the nature of the metal ion and the electronic properties of the ligand. Research on substituted catechols indicates that the presence of electron-withdrawing groups, such as the nitro groups in 1,2-Benzenediol, 3,6-dinitro-, can have a pronounced effect on the stability of the resulting metal complexes. ias.ac.in Electron-withdrawing substituents decrease the electron density on the coordinating oxygen atoms, which can lead to a lower stability of the binary metal-ligand complex compared to complexes with unsubstituted catechol. ias.ac.in

However, in the context of ternary complexes (complexes with a primary ligand and the substituted catechol as a secondary ligand), electron-withdrawing groups can sometimes enhance stability. For instance, in ternary copper(II) complexes containing an N-heteroaromatic primary ligand, the presence of a nitro group on a secondary catechol ligand can lead to greater stabilization. ias.ac.in This is attributed to an increase in the class A character (hard acid nature) of the copper ion, which then favors coordination with the hard oxygen donors of the dinitrocatechol ligand. ias.ac.in

While specific, critically evaluated stability constants for metal complexes of 1,2-Benzenediol, 3,6-dinitro- are not widely documented in comprehensive databases, the expected trends can be illustrated. The following table provides hypothetical stability constant data for illustrative purposes, demonstrating the expected decrease in stability for a binary complex with a divalent metal ion compared to the unsubstituted catechol, based on the principles of substituent effects.

| Ligand | Metal Ion (M²⁺) | log K₁ | log β₂ | Reference |

|---|---|---|---|---|

| Catechol | Cu²⁺ | 14.0 | 24.5 | [Illustrative Data] |

| 1,2-Benzenediol, 3,6-dinitro- | Cu²⁺ | 11.5 | 20.8 | [Hypothetical Data] |

| Catechol | Zn²⁺ | 9.5 | 17.5 | [Illustrative Data] |

| 1,2-Benzenediol, 3,6-dinitro- | Zn²⁺ | 7.8 | 14.2 | [Hypothetical Data] |

This table is for illustrative purposes to show expected trends based on electronic effects.

Ligand exchange reactions involve the replacement of a ligand in a coordination sphere with another from the surrounding solution. libretexts.org The rates and mechanisms of these reactions are crucial for understanding the dynamic behavior of complexes. The mechanisms are broadly classified as dissociative (D), associative (A), or interchange (I). libretexts.org

For complexes of 1,2-Benzenediol, 3,6-dinitro-, the kinetics of ligand exchange would be influenced by the strength of the metal-oxygen bonds. The electron-withdrawing nitro groups reduce the basicity of the phenolate (B1203915) oxygens, potentially leading to weaker metal-ligand bonds compared to unsubstituted catechol. This could, in principle, lead to faster ligand exchange rates via a dissociative or interchange dissociative (Id) mechanism. libretexts.org

In a dissociative mechanism, the rate-determining step is the breaking of a metal-ligand bond to form a lower-coordination intermediate. libretexts.org The rate law for such a process is typically first-order, depending only on the concentration of the initial complex. Conversely, in an associative mechanism, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, and the rate depends on the concentration of both the complex and the incoming ligand. nih.gov

The specific pathway followed would depend on the central metal ion's size, charge, and d-electron configuration, as well as steric factors. libretexts.org For instance, sterically unhindered complexes of labile metal ions like Cu(II) or Zn(II) with 1,2-Benzenediol, 3,6-dinitro- would likely undergo rapid ligand exchange. Detailed kinetic studies, often performed using techniques like stopped-flow spectrophotometry, would be necessary to elucidate the precise mechanisms and determine the rate constants for specific systems.

Advanced Characterization of Coordination Compounds

Elucidating the precise coordination mode of 1,2-Benzenediol, 3,6-dinitro- within a metal complex is essential for a complete understanding of its chemical behavior. A variety of advanced spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the coordination environment. Upon complexation, the C-O stretching vibrations of the catechol moiety are expected to shift to lower frequencies, providing clear evidence of metal-oxygen bond formation. mdpi.com New vibrational modes corresponding to the metal-oxygen (M-O) bonds would also appear, typically in the low-frequency region of the spectrum. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes with catecholate ligands often results in the appearance of intense ligand-to-metal charge transfer (LMCT) bands in the visible region of the spectrum, leading to distinct colors. rsc.orgresearchgate.net The position and intensity of these bands are characteristic of the specific metal ion and the coordination environment, making UV-Vis spectroscopy a valuable tool for studying complex formation in solution. mdpi.comlumenlearning.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn²⁺, Al³⁺), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Coordination of the ligand to the metal center would cause significant shifts in the signals of the aromatic protons and carbons compared to the free ligand. The symmetry of the NMR spectrum can also give insights into the geometry of the complex in solution.

The following table summarizes the key characterization techniques and the type of information they provide for elucidating the coordination modes of 1,2-Benzenediol, 3,6-dinitro- complexes.

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, and intermolecular interactions. |

| Infrared (IR) & Raman Spectroscopy | Confirmation of M-O bond formation (C-O and M-O stretching frequencies), information on ligand binding mode. |

| UV-Visible Spectroscopy | Evidence of complex formation (LMCT bands), study of stoichiometry and stability in solution. |

| Nuclear Magnetic Resonance (NMR) | Structural information for diamagnetic complexes in solution, confirmation of ligand binding, and assessment of solution-state symmetry. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. These computational approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

The electronic structure of an aromatic compound is significantly influenced by the nature and position of its substituents. In 1,2-Benzenediol, 3,6-dinitro-, the benzene (B151609) ring is substituted with two electron-donating hydroxyl (-OH) groups and two strongly electron-withdrawing nitro (-NO₂) groups. This combination of substituents creates a complex electronic environment.

DFT studies on similar nitroaromatic compounds reveal that the nitro groups substantially withdraw electron density from the aromatic ring through both inductive and resonance effects. This withdrawal of electrons leads to a polarization of the molecule, which can be visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitro-substituted phenols, the HOMO is typically localized on the phenoxide moiety, while the LUMO is centered on the nitro group and the aromatic ring, indicating a charge-transfer character upon electronic excitation.

The presence of two nitro groups in 1,2-Benzenediol, 3,6-dinitro- is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the electronic absorption spectrum compared to the parent catechol molecule.

Table 1: Expected Effects of Substituents on the Electronic Properties of a Benzene Ring

| Substituent | Electronic Effect | Impact on Ring Electron Density |

| -OH (Hydroxyl) | Electron-donating (by resonance), Electron-withdrawing (by induction) | Overall activating |

| -NO₂ (Nitro) | Strongly electron-withdrawing (by resonance and induction) | Strongly deactivating |

This table illustrates the general electronic effects of hydroxyl and nitro groups on an aromatic ring based on established principles of organic chemistry.

The presence of rotatable bonds, such as those of the hydroxyl and nitro groups, gives rise to different possible conformations for 1,2-Benzenediol, 3,6-dinitro-. The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, particularly hydrogen bonding.

Computational studies on nitrophenols have shown that intramolecular hydrogen bonds between a hydroxyl group and an adjacent nitro group can significantly stabilize a particular conformation. In the case of 1,2-Benzenediol, 3,6-dinitro-, intramolecular hydrogen bonds can potentially form between the hydroxyl groups and the neighboring nitro groups.

Exploration of the potential energy surface (PES) through computational methods can identify the most stable conformers (local minima on the PES) and the energy barriers for rotation between them (saddle points on the PES). For 2-nitrophenol, DFT calculations have identified a planar conformer stabilized by an intramolecular hydrogen bond as the most stable. A similar trend would be anticipated for 1,2-Benzenediol, 3,6-dinitro-, where planar or near-planar conformations that maximize intramolecular hydrogen bonding are likely to be energetically favored.

The molecular electrostatic potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The ESP maps the electrostatic potential onto the electron density surface of a molecule, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

For nitroaromatic compounds, the ESP is characterized by strongly negative potentials around the oxygen atoms of the nitro groups, reflecting their high electronegativity and electron-withdrawing nature. Conversely, positive potentials are often observed over the aromatic ring and near the hydrogen atoms of the hydroxyl groups. Studies on nitroaromatics have shown that the presence of multiple nitro groups leads to a more positive electrostatic potential above the center of the aromatic ring.

Modeling of Intermolecular Interactions

The bulk properties of a molecular substance are governed by the nature and strength of its intermolecular interactions. For 1,2-Benzenediol, 3,6-dinitro-, hydrogen bonding and π-stacking are expected to be the dominant noncovalent interactions.

The hydroxyl groups of 1,2-Benzenediol, 3,6-dinitro- are excellent hydrogen bond donors, while the oxygen atoms of the nitro groups are effective hydrogen bond acceptors. This dual functionality allows for the formation of extensive intermolecular hydrogen bonding networks.

Theoretical studies on hydrogen-bonded complexes of dinitrophenols have demonstrated the formation of strong hydrogen bonds. The strength of these interactions can be quantified computationally by calculating the binding energies and analyzing the geometric and electronic parameters of the hydrogen bonds. The electron-withdrawing nature of the nitro groups increases the acidity of the hydroxyl protons, leading to stronger hydrogen bonds compared to unsubstituted catechol.

In the solid state, 1,2-Benzenediol, 3,6-dinitro- is likely to form a complex three-dimensional network of hydrogen bonds, where each molecule can interact with several neighbors. These interactions would play a crucial role in determining the crystal packing and the physical properties of the compound.

Aromatic rings with significant quadrupole moments, such as those in nitroaromatic compounds, can engage in π-stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-deficient regions of another.

Computational studies on nitroarenes have shown that the presence of electron-withdrawing nitro groups enhances π-stacking interactions. The preferred geometry for π-stacking in nitroaromatics is often a parallel-displaced or T-shaped arrangement, which maximizes the favorable electrostatic interactions and minimizes repulsion.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways and the characterization of transition states are central to understanding the chemical transformations of 3,6-dinitrocatechol. These computational approaches allow for the exploration of potential reaction mechanisms, the determination of reaction kinetics, and the prediction of product distributions.

Computational chemistry offers a virtual laboratory to explore the degradation of 3,6-dinitrocatechol under various environmental conditions. The primary degradation pathways for nitrocatechols in the atmosphere, for instance, are understood to involve photolysis and reactions with hydroxyl (OH) radicals. researchgate.netcopernicus.orgcopernicus.org

Quantum mechanical methods, particularly Density Functional Theory (DFT), would be the primary tool to elucidate these mechanisms. rsc.orgmdpi.com By constructing a computational model of the 3,6-dinitrocatechol molecule, researchers can simulate its interaction with photons of different wavelengths to predict photolysis rates and products. Similarly, the reaction with OH radicals can be modeled to map out the potential energy surface of the reaction. This involves identifying the reactants, intermediates, transition states, and products along the reaction coordinate.

For example, a computational study would likely investigate the abstraction of a phenolic hydrogen atom by an OH radical, a common initial step in the atmospheric oxidation of catechols. nih.gov The calculations would determine the activation energy for this process, providing insight into its kinetic feasibility. Subsequent reactions of the resulting radical with other atmospheric species, such as nitrogen oxides (NOx), could also be simulated to build a comprehensive degradation network. nih.gov The electron-withdrawing nature of the two nitro groups on the aromatic ring is expected to significantly influence the reaction kinetics and pathways compared to unsubstituted catechol. nih.gov

The following table illustrates the type of data that would be generated from a computational study on the initial steps of the atmospheric degradation of 3,6-dinitrocatechol.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Products |

| H-abstraction (ortho-OH) | 3,6-dinitrocatechol + OH | TS1 | Ea1 | 3,6-dinitro-semiquinone radical + H₂O |

| H-abstraction (meta-OH) | 3,6-dinitrocatechol + OH | TS2 | Ea2 | 3,6-dinitro-semiquinone radical + H₂O |

| OH addition to ring | 3,6-dinitrocatechol + OH | TS3 | Ea3 | OH-adduct radical |

Note: The values in this table are for illustrative purposes and represent the type of data that would be calculated in a computational study.

Theoretical methods are invaluable for predicting the reactivity of 3,6-dinitrocatechol towards various reagents and the selectivity of these reactions. bohrium.com Reactivity indices derived from DFT, such as the Fukui functions, local softness, and the molecular electrostatic potential (MEP), can be calculated to identify the most reactive sites within the molecule.

The MEP, for example, would highlight the electron-rich and electron-poor regions of 3,6-dinitrocatechol. The oxygen atoms of the hydroxyl and nitro groups would be expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the aromatic ring, influenced by the electron-withdrawing nitro groups, would have regions susceptible to nucleophilic attack. nih.gov

In the context of nucleophilic aromatic substitution (SNAr) reactions, computational models can be used to compare the activation barriers for nucleophilic attack at different positions on the aromatic ring. nih.gov This would allow for the prediction of the most likely substitution products. The presence of two nitro groups ortho and para to the hydroxyl groups significantly activates the ring for such reactions.

Theoretical calculations can also predict the regioselectivity and stereoselectivity of cycloaddition reactions, should the molecule participate in them. rsc.org By calculating the energies of the different possible transition states leading to various products, the most favorable reaction pathway can be identified.

Development and Validation of Computational Models for Dinitrocatechol Systems

The reliability of the predictions from theoretical and computational studies hinges on the quality of the underlying models. Therefore, the development and validation of these models are critical steps.

For dinitrocatechol systems, a typical approach would involve selecting a suitable level of theory and basis set that can accurately describe the electronic structure of these molecules. This selection is often guided by benchmarking calculations against experimental data or higher-level, more computationally expensive calculations for smaller, related molecules.

Once a model is developed, it must be validated. Validation involves comparing the model's predictions with known experimental data. For instance, a computational model for 3,6-dinitrocatechol could be validated by its ability to reproduce experimentally determined properties such as:

Molecular geometry (bond lengths and angles)

Vibrational frequencies (from infrared and Raman spectroscopy)

UV-Visible absorption spectra

Ionization potential and electron affinity

A good agreement between the calculated and experimental data would lend confidence to the model's predictions for properties that are difficult or impossible to measure experimentally, such as the structures of transition states and the energetics of reaction pathways.

Furthermore, broader computational models like Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of dinitrocatechol derivatives to predict their properties, such as toxicity or environmental fate. mdpi.comnih.govnih.govresearchgate.netosti.gov These models are built on the principle that the activity of a chemical is related to its molecular structure. The development of a QSAR model involves:

Compiling a dataset of dinitrocatechol compounds with known experimental data for the property of interest.

Calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound.

Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Validating the model's predictive power using internal and external validation techniques.

The following table provides an example of the types of molecular descriptors that might be used in the development of a QSAR model for dinitrocatechol systems.

| Descriptor Type | Example Descriptors |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | |

| Dipole moment | |

| Mulliken atomic charges | |

| Topological | Wiener index |

| Kier & Hall connectivity indices | |

| Quantum Chemical | Electron affinity |

| Ionization potential |

The development and validation of robust computational models are essential for the accurate theoretical investigation of 3,6-dinitrocatechol and related compounds, providing a powerful complement to experimental studies.

Advanced Analytical Methodologies in Dinitrocatechol Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable in the study of 1,2-Benzenediol, 3,6-dinitro-, providing detailed insights into its behavior in chemical reactions, particularly in complexation and degradation processes. These techniques allow for the elucidation of reaction mechanisms, the identification of transient species, and the structural characterization of products.

Application of UV-Visible Spectrophotometry in Complexation Studies

UV-Visible spectrophotometry is a fundamental technique for investigating the formation of complexes between 1,2-Benzenediol, 3,6-dinitro- and other chemical species, such as metal ions. The formation of a complex alters the electronic structure of the dinitrocatechol, leading to changes in its UV-Visible absorption spectrum. These changes, particularly shifts in the maximum absorption wavelength (λmax) and variations in absorbance, are monitored to understand the stoichiometry and stability of the resulting complexes. researchgate.netnih.gov

The complexation process is often pH-dependent, as the deprotonation of the hydroxyl groups of the catechol moiety is typically a prerequisite for binding to metal ions. researchgate.netresearchgate.net By systematically varying the pH and the molar ratio of the reactants, researchers can determine the optimal conditions for complex formation and the composition of the complex. For instance, the appearance of new absorption bands or significant shifts in existing ones can indicate the formation of mono-, bis-, or tris-catecholate complexes. researchgate.net

Table 1: Hypothetical UV-Vis Spectral Data for the Complexation of 1,2-Benzenediol, 3,6-dinitro- with a Metal Ion (M²⁺) This table is illustrative and provides representative data for educational purposes.

| Species | pH | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observed Color |

|---|---|---|---|---|

| 1,2-Benzenediol, 3,6-dinitro- | 2.0 | 350 | 3,500 | Pale Yellow |

| [M(dinitrocatechol)] complex (1:1) | 5.5 | 480 | 8,000 | Orange-Red |

| [M(dinitrocatechol)₂]²⁻ complex (1:2) | 8.0 | 590 | 12,500 | Deep Blue |

Use of Vibrational Spectroscopy (IR, Raman) for Structural Insights into Reaction Products

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of the reaction products of 1,2-Benzenediol, 3,6-dinitro-. nih.gov By analyzing the vibrational modes of the molecule, it is possible to identify the functional groups present and to deduce how they are connected.

In the context of reaction product analysis, IR and Raman spectra can confirm the transformation of the dinitrocatechol. For example, changes in the stretching frequencies of the O-H, N-O, and C=C bonds can indicate the involvement of these groups in a reaction. The appearance of new bands can signify the formation of new functional groups or bonds, providing direct evidence for the structure of the product. researchgate.netresearchgate.net

For instance, if 1,2-Benzenediol, 3,6-dinitro- undergoes a reaction that modifies one of its nitro groups, this would be reflected in a shift of the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group, which typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Similarly, reactions involving the hydroxyl groups would alter the broad O-H stretching band typically observed around 3200-3600 cm⁻¹. scifiniti.com

Table 2: Characteristic Vibrational Frequencies for 1,2-Benzenediol, 3,6-dinitro- and a Hypothetical Reaction Product This table is illustrative and provides representative data for educational purposes.

| Vibrational Mode | 1,2-Benzenediol, 3,6-dinitro- (cm⁻¹) | Hypothetical Product (cm⁻¹) | Interpretation of Change |

|---|---|---|---|

| O-H stretch | ~3450 (broad) | Absent | Involvement of hydroxyl groups in the reaction (e.g., ether formation). |

| C=C aromatic stretch | ~1600, 1480 | ~1610, 1475 | Minor shift, aromatic ring likely intact. |

| NO₂ asymmetric stretch | ~1540 | ~1545 | Nitro groups likely not directly involved in the reaction. |

| NO₂ symmetric stretch | ~1350 | ~1355 | Nitro groups likely not directly involved in the reaction. |

| C-O stretch | ~1250 | ~1100 (new band) | Formation of a new C-O bond, such as in an ester or ether. |

Nuclear Magnetic Resonance (NMR) for Tracing Reaction Progress and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 1,2-Benzenediol, 3,6-dinitro- and for identifying the isomers of the products. jhu.eduresearchgate.netresearchgate.net By taking NMR spectra at different time points during a reaction, one can observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. beilstein-journals.org

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. creative-biostructure.commagritek.comoxinst.com The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum can be used to elucidate the structure of the products. For example, the number of signals in a ¹³C NMR spectrum can help distinguish between different isomers, as molecules with higher symmetry will have fewer unique carbon environments and thus fewer signals. pearson.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms in a molecule, which is crucial for the unambiguous identification of isomeric products. creative-biostructure.com For instance, if a reaction could potentially yield 3,6-dinitro- or 4,5-dinitro-1,2-benzenediol derivatives, NMR spectroscopy would be the definitive method to distinguish between them based on the distinct patterns of aromatic proton and carbon signals. youtube.comnih.gov

Table 3: Predicted ¹H NMR Data for Isomeric Reaction Products of a Substituted Dinitrocatechol This table is illustrative and provides representative data for educational purposes.

| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Product A (e.g., 4-substituted-3,6-dinitrocatechol) | H-5 | ~7.8 | s | - |

| OH protons | ~9.5, ~10.2 | s, s | - | |

| Product B (e.g., 5-substituted-3,6-dinitrocatechol) | H-4 | ~7.5 | s | - |

| OH protons | ~9.8, ~10.0 | s, s | - |

Mass Spectrometry for Identification of Reaction Intermediates

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is particularly valuable in dinitrocatechol research for identifying transient reaction intermediates and characterizing final products, especially when coupled with a separation technique like liquid chromatography (LC).

LC-MS/MS and LCMS-TOF in Degradation Pathway Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Time-of-Flight Mass Spectrometry (LCMS-TOF) are powerful hyphenated techniques for elucidating the degradation pathways of 1,2-Benzenediol, 3,6-dinitro-. researchgate.netuva.nlnih.gov LC separates the complex mixture of compounds formed during a degradation process, and the mass spectrometer then analyzes each separated component. nih.govresearchgate.net

In a typical degradation study, samples are taken at various time points and analyzed by LC-MS. The mass spectrometer identifies the molecular weights of the parent compound, its degradation products, and any reaction intermediates. By tracking the appearance and disappearance of these species over time, a degradation pathway can be proposed. semanticscholar.org

LC-MS/MS provides further structural information by fragmenting the ions of a specific m/z and analyzing the resulting fragment ions. This fragmentation pattern is often unique to a particular molecule and can be used to confirm its identity or to deduce the structure of an unknown compound.

Table 4: Hypothetical Data from LC-MS Analysis of a 1,2-Benzenediol, 3,6-dinitro- Degradation Study This table is illustrative and provides representative data for educational purposes.

| Retention Time (min) | Observed m/z | Proposed Identity | Role in Pathway |

|---|---|---|---|

| 12.5 | 200.02 | 1,2-Benzenediol, 3,6-dinitro- | Parent Compound |

| 9.8 | 184.02 | Hydroxylated intermediate | Intermediate |

| 7.2 | 154.01 | Product of nitro group reduction | Intermediate |

| 4.5 | 126.03 | Ring-cleavage product | Final Product |

High-Resolution Mass Spectrometry for Product Characterization

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. fiu.edu This is a significant advantage in the characterization of unknown reaction products of 1,2-Benzenediol, 3,6-dinitro-. By comparing the experimentally measured accurate mass with the theoretical masses of possible molecular formulas, the elemental composition of the product can be determined with a high degree of confidence. dtu.dk

HRMS is often used in conjunction with LC and MS/MS for comprehensive product characterization. The combination of retention time from LC, accurate mass from HRMS, and fragmentation patterns from MS/MS provides a powerful workflow for identifying and confirming the structures of reaction products, even when they are present in complex mixtures at low concentrations.

Table 5: Example of HRMS Data for the Characterization of an Unknown Reaction Product This table is illustrative and provides representative data for educational purposes.

| Parameter | Value |

|---|---|

| Measured m/z | 216.0225 |

| Proposed Formula | C₆H₅N₃O₅ |

| Calculated m/z for C₆H₅N₃O₅ | 216.0230 |

| Mass Error (ppm) | -2.3 |

| Conclusion | The low mass error strongly supports the proposed elemental composition. |

Chromatographic Separations in Complex Mixture Analysis

The analysis of "1,2-Benzenediol, 3,6-dinitro-", also known as 3,6-dinitrocatechol, and its related isomers often requires sophisticated chromatographic techniques to ensure accurate identification, quantification, and purification. Given the structural similarities among dinitrocatechol isomers, achieving baseline separation is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for these tasks, while more advanced methods are employed for resolving complex isomeric mixtures.

HPLC for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3,6-dinitrocatechol and for monitoring the progress of chemical reactions in which it is a reactant or product. The selection of chromatographic conditions is paramount for achieving accurate and reproducible results.

For the analysis of dinitrophenolic compounds, which are structurally analogous to dinitrocatechols, reversed-phase HPLC (RP-HPLC) is frequently employed. sielc.com This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for the purity assessment of 3,6-dinitrocatechol would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecyl carbon chains. The mobile phase often consists of a mixture of an aqueous component (such as water with an acid modifier like phosphoric acid or formic acid to control the ionization of the phenolic hydroxyl groups) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The choice of mobile phase composition, whether isocratic (constant composition) or gradient (composition changes over time), is crucial for optimizing the separation. pharmtech.com

Reaction monitoring using HPLC allows for the timely tracking of the consumption of reactants and the formation of products. This is essential for optimizing reaction conditions such as temperature, pressure, and catalyst loading. Samples can be withdrawn from the reaction mixture at various time points, quenched, and then injected into the HPLC system to determine the concentration of each component.

Below is an interactive data table summarizing typical HPLC parameters that could be employed for the analysis of 3,6-dinitrocatechol, based on methods for similar aromatic nitro compounds.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls the elution strength, while the acid suppresses the ionization of the catechol hydroxyl groups for better peak shape. |

| Elution Mode | Gradient or Isocratic | A gradient elution can be used to separate compounds with a wide range of polarities, while an isocratic elution is simpler for less complex samples. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Dinitrocatechols absorb UV-Vis light, allowing for their detection and quantification. A DAD provides spectral information, aiding in peak identification. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Advanced Separation Techniques for Isomeric Dinitrocatechols

The separation of positional isomers of dinitrocatechol presents a significant analytical challenge due to their very similar physicochemical properties. While standard RP-HPLC on a C18 column may not always provide adequate resolution, several advanced chromatographic and electrophoretic techniques can be employed.

HPLC with Specialized Columns: To enhance the separation of aromatic isomers, HPLC columns with different stationary phases can be utilized. Columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, can offer unique selectivity for aromatic and nitroaromatic compounds. nacalai.com These interactions, in addition to hydrophobic interactions, can lead to the successful separation of closely related isomers. nacalai.com

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) is a powerful technique for separating isomers. nih.govbohrium.comresearchgate.net In CZE, separation is based on the differential migration of ions in an electric field. For nitrophenol isomers, the separation can be optimized by adjusting the pH and concentration of the running buffer, as well as by adding organic modifiers like methanol. bohrium.comresearchgate.net This technique offers high efficiency and resolution, making it suitable for separating dinitrocatechol isomers that may co-elute in HPLC. acs.orgmdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly effective for the separation of isomers. nih.govtandfonline.com The low viscosity and high diffusivity of supercritical fluids can lead to faster and more efficient separations compared to HPLC. nih.gov By using modifiers such as methanol or ethanol, the polarity of the mobile phase can be adjusted to optimize the separation of phenolic isomers. SFC is considered a green chromatography technique due to the reduced use of organic solvents. tandfonline.com

The table below provides a comparison of these advanced techniques for the separation of isomeric dinitrocatechols.

| Technique | Principle of Separation | Advantages for Isomer Separation |

| HPLC with π-π interaction columns | Differential partitioning based on hydrophobicity and π-electron interactions. | Enhanced selectivity for aromatic and nitroaromatic isomers. |

| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field based on charge-to-size ratio. | High separation efficiency and resolution; orthogonal separation mechanism to HPLC. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | High efficiency, fast separations, reduced organic solvent consumption, effective for isomeric compounds. nih.gov |

Derivatization Chemistry for Enhanced Research Applications

Purposeful Chemical Modifications for Analytical Enhancement

Derivatization of 3,6-dinitrocatechol is primarily aimed at overcoming analytical challenges posed by its inherent chemical properties. The strong electron-withdrawing nature of the nitro groups decreases the nucleophilicity of the phenolic hydroxyls, making reactions like alkylation and acylation more challenging than for unsubstituted catechol. Consequently, more reactive derivatization reagents or more forcing reaction conditions may be required to achieve satisfactory yields.

Common derivatization strategies for phenols and catechols, such as silylation, acylation, and alkylation, can be adapted for 3,6-dinitrocatechol. mdpi.com These reactions target the hydroxyl groups to yield derivatives with improved volatility, thermal stability, and chromatographic behavior. researchgate.net

Table 1: Potential Derivatization Reactions for 1,2-Benzenediol, 3,6-dinitro-

| Derivatization Type | Reagent Example | Derivative Formed | Purpose |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increase volatility for GC-MS |

| Acylation | Acetic Anhydride | Diacetate ester | Improve thermal stability, introduce chromophore |

| Alkylation | Methyl Iodide | Dimethyl ether | Enhance stability, alter chromatographic retention |

The derivatization of 3,6-dinitrocatechol can significantly enhance its spectroscopic properties, aiding in its detection and quantification. While the parent compound possesses chromophoric nitro groups, derivatization can introduce additional moieties that shift or intensify its absorption bands in UV-Visible spectroscopy, or introduce fluorescence, which is a highly sensitive detection method.

For instance, acylation with reagents containing extended aromatic systems can create derivatives with strong molar absorptivity at wavelengths where background interference is minimal. While specific studies on 3,6-dinitrocatechol are not prevalent, the principles of derivatization for other phenolic compounds support this approach.

Furthermore, derivatization is crucial for mass spectrometry (MS) analysis. Silylation, for example, not only increases volatility for gas chromatography-mass spectrometry (GC-MS) but also leads to characteristic fragmentation patterns that can aid in structural confirmation. The formation of ether or ester derivatives can also produce unique mass spectra useful for identification.

Table 2: Hypothetical Spectroscopic Data for 1,2-Benzenediol, 3,6-dinitro- and a Derivative

| Compound | Derivative Type | Expected λmax (nm) | Expected Mass Spectral Fragment (m/z) |

| 1,2-Benzenediol, 3,6-dinitro- | - | ~350 | 200 (M+) |

| 1,2-Diacetoxy-3,6-dinitrobenzene | Diacetate | ~330 | 284 (M+), 242 (M-42), 200 (M-84) |

Untreated 3,6-dinitrocatechol can exhibit poor chromatographic behavior, particularly in gas chromatography (GC), due to its polarity and potential for thermal degradation. researchgate.net Derivatization is a key step to mitigate these issues. The conversion of the polar hydroxyl groups into less polar ethers or esters increases the volatility of the compound, making it more amenable to GC analysis. researchgate.net This also reduces peak tailing, which arises from interactions between the acidic hydroxyl groups and active sites on the chromatographic column and injection port, leading to improved peak shape and resolution. researchgate.net

In liquid chromatography (LC), derivatization can be employed to enhance the retention of 3,6-dinitrocatechol on reversed-phase columns. By introducing more hydrophobic groups, the affinity of the analyte for the stationary phase is increased, allowing for better separation from other components in a complex mixture.

Derivatization for Mechanistic Probes

Derivatized forms of 3,6-dinitrocatechol can serve as valuable mechanistic probes in both chemical and biological systems. By attaching specific functional groups, researchers can track the molecule's interactions and transformations. For instance, introducing a fluorescent tag via derivatization would allow for the visualization of its localization within cells or its binding to specific proteins.

The reactivity of the catechol moiety is central to its biological activity and its role in mechanistic pathways. Derivatization can be used to selectively block one or both of the hydroxyl groups, enabling studies to determine which functional group is essential for a particular interaction or reaction. This approach is instrumental in elucidating reaction mechanisms and understanding structure-activity relationships.

Novel Derivatization Reagents and Methodologies

The development of new derivatization reagents and methods is an ongoing area of research with direct applicability to challenging molecules like 3,6-dinitrocatechol. For electron-poor phenols, reagents that exhibit high reactivity under mild conditions are particularly sought after to avoid degradation of the analyte. thieme-connect.com

Recent advancements include the use of more reactive silylating agents that can overcome the reduced nucleophilicity of hindered or electron-deficient hydroxyl groups. researchgate.net Additionally, the application of phase-transfer catalysis for alkylation reactions has shown promise for improving yields and selectivity with phenols that are otherwise difficult to derivatize. phasetransfercatalysis.com These methodologies could potentially be adapted for the efficient derivatization of 3,6-dinitrocatechol, opening up new avenues for its analysis and application in research. The use of ionic liquids as solvents and catalysts in derivatization reactions also presents a green and efficient alternative to traditional methods. mdpi.com

Future Research Directions and Unexplored Avenues for 1,2 Benzenediol, 3,6 Dinitro

The continued exploration of 1,2-Benzenediol, 3,6-dinitro- opens up several promising avenues for future research. These areas extend beyond conventional applications and delve into cutting-edge scientific domains, from advanced computational analysis to sustainable chemical practices and novel material development. The following sections outline key directions that could significantly enhance the fundamental understanding and potential utility of this specific dinitrocatechol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.